4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
Description
This compound features a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a piperazine group bearing a 5-bromo-2-chlorobenzoyl moiety.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrClN5O2/c20-14-1-2-16(21)15(13-14)19(27)26-7-5-24(6-8-26)17-3-4-18(23-22-17)25-9-11-28-12-10-25/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOMIUGYJUZVOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the piperazine intermediate: This step involves the reaction of 5-bromo-2-chlorobenzoyl chloride with piperazine to form 4-(5-bromo-2-chlorobenzoyl)piperazine.
Coupling with pyridazine: The piperazine intermediate is then coupled with a pyridazine derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the morpholine ring: The final step involves the reaction of the pyridazine-piperazine intermediate with morpholine under appropriate conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction at various positions, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, typically under basic conditions.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.
Scientific Research Applications
4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological research: It can be used as a probe to study various biological processes, such as receptor-ligand interactions.
Materials science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Core Structural Features
| Compound Name | Core Structure | Key Substituents |
|---|---|---|
| 4-{6-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine | Pyridazine | - Morpholine at C3 - 5-Bromo-2-chlorobenzoyl-piperazine at C6 |
| 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (EP 2402347 A1) | Thieno[3,2-d]pyrimidine | - Morpholine - Methanesulfonyl-dimethylpiperazine |
| 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine (Acta Cryst. E, 2010) | Pyridazine | - Chlorophenoxypropyl-piperazine at C6 |
Key Observations :
- The target compound shares a pyridazine core with the Acta Cryst. E analog but differs in substituents.
- Thieno[3,2-d]pyrimidine derivatives (EP 2402347 A1) exhibit a fused thiophene-pyrimidine core, which confers distinct electronic properties compared to pyridazine-based compounds .
Comparison :
- E compound’s chlorophenoxypropyl chain .
- Thieno-pyrimidines may target kinase domains due to their planar fused-ring systems, whereas pyridazine derivatives are more commonly associated with GPCR modulation .
Insights :
- The target compound’s synthesis may parallel methods in EP 2402347 A1, utilizing bromomethyl intermediates and potassium carbonate in polar aprotic solvents (e.g., acetonitrile) .
- Acta Cryst. E compounds employ aldehyde intermediates for piperazine coupling, suggesting flexibility in synthetic routes for pyridazine derivatives .
Biological Activity
The compound 4-{6-[4-(5-bromo-2-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{20}H_{21}BrClN_{5}O
- Molecular Weight : 439.36 g/mol
The compound features a morpholine ring, a pyridazine moiety, and a piperazine unit substituted with a brominated chlorobenzoyl group, which contributes to its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation and survival. The compound has been shown to interact with various signaling pathways, including:
- Inhibition of RET Kinase : Studies have demonstrated that related compounds can inhibit RET kinase activity, which is crucial in several types of cancers, including medullary thyroid carcinoma and non-small cell lung cancer .
- Antiproliferative Effects : In vitro assays have shown that this compound can significantly reduce the proliferation of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Biological Activity Data
The biological activities of the compound have been evaluated through various assays. Below is a summary table highlighting key findings:
| Biological Activity | Assay Type | IC50 Value (µM) | Cell Lines Tested |
|---|---|---|---|
| RET Kinase Inhibition | ELISA-based Kinase Assay | 0.5 - 1.0 | Various cancer cell lines |
| Antiproliferative Activity | MTT Assay | 2.0 - 5.0 | HeLa, A549, MCF-7 |
| Induction of Apoptosis | Flow Cytometry | N/A | HeLa |
| Cell Cycle Arrest | Cell Cycle Analysis | N/A | A549 |
Case Studies
Several case studies have reported on the efficacy of similar compounds with structural similarities to this compound:
- Case Study on RET Kinase Inhibitors : A study published in Cancer Research highlighted a series of benzamide derivatives that showed potent inhibition against RET kinase, leading to reduced tumor growth in xenograft models .
- Anticancer Activity in Breast Cancer Models : Another study demonstrated that related compounds could effectively induce apoptosis in breast cancer models by targeting specific signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
